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Compound of Interest

Compound Name: 2,6-Dithiopurine

Cat. No.: B145636 Get Quote

2,6-Dithiopurine: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2,6-Dithiopurine (DTP), a molecule of significant interest in chemoprevention and

drug development. This document details its core characteristics, experimental protocols for its

synthesis and analysis, and its mechanism of action as a potent scavenger of electrophilic

carcinogens.

Core Properties of 2,6-Dithiopurine
2,6-Dithiopurine, also known as 2,6-dimercaptopurine, is a purine analog where the hydroxyl

groups at the 2 and 6 positions of hypoxanthine are replaced by thiol groups. This structural

modification imparts unique chemical reactivity, making it a subject of extensive research.

Physical Properties
The key physical properties of 2,6-Dithiopurine are summarized in the table below, providing a

quick reference for laboratory use.
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Property Value Source

Molecular Formula C₅H₄N₄S₂ ChemScene

Molecular Weight 184.25 g/mol ChemScene

Appearance Pale yellow powder ChemicalBook

Melting Point >350 °C (decomposes) ChemicalBook

Solubility

Slightly soluble in water and

ethanol. Soluble in DMSO and

DMF.

ChemicalBook, Cayman

Chemical

pKa 6.77 ± 0.20 (predicted) ChemicalBook

Chemical Properties
2,6-Dithiopurine's chemical behavior is largely dictated by the presence of its two thiol groups,

which are nucleophilic. This characteristic is central to its biological activity.

Property Description Source

Chemical Name 1H-Purine-2,6(3H,9H)-dithione ChemicalBook

CAS Number 5437-25-2 ChemicalBook

Reactivity

Acts as a "soft" nucleophile,

readily reacting with "soft"

electrophiles.[1][2][3]

Chemical Research in

Toxicology

Stability
Store in a dry, sealed container

at 2-8°C.
ChemicalBook

Synthesis and Experimental Protocols
Synthesis of 2,6-Dithiopurine
A common and effective method for the synthesis of 2,6-Dithiopurine involves the nucleophilic

substitution of 2,6-dichloropurine with a sulfur source. While a specific detailed protocol for 2,6-
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Dithiopurine was not found in the search results, a general procedure can be adapted from

the synthesis of other thiopurines.[4]

Reaction Scheme:

2,6-Dichloropurine

2,6-Dithiopurine

Heat

Sodium Hydrosulfide (NaSH)
in DMF

Click to download full resolution via product page

Figure 1: Synthesis of 2,6-Dithiopurine.

Experimental Protocol:

Dissolution: Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent, such as

dimethylformamide (DMF).

Addition of Sulfur Source: Add an excess of a sulfur nucleophile, such as sodium

hydrosulfide (NaSH) or thiourea followed by hydrolysis, to the solution.

Reaction: Heat the reaction mixture under reflux for several hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

Precipitation: Acidify the aqueous solution with an acid (e.g., acetic acid or dilute HCl) to

precipitate the 2,6-Dithiopurine.

Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize from

a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain the purified

product.

Analytical Characterization
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Accurate characterization of 2,6-Dithiopurine is crucial for research and development. The

following are standard analytical techniques and protocols adapted from methods used for

similar thiopurine compounds.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reversed-phase HPLC method can be employed for the purity assessment and quantification

of 2,6-Dithiopurine.

Protocol:

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and

an organic solvent (e.g., methanol or acetonitrile).

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength of approximately 340-350 nm.

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with

the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral

data for 2,6-Dithiopurine was not explicitly found, the expected chemical shifts can be inferred

based on the purine structure.

¹H NMR: Expected signals would include a proton at the C8 position of the purine ring and

exchangeable protons from the N-H and S-H groups.

¹³C NMR: Expected signals would correspond to the five carbon atoms of the purine ring,

with the C2 and C6 carbons attached to sulfur atoms showing characteristic downfield shifts.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
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Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for

thiopurines.

Expected m/z: The deprotonated molecule [M-H]⁻ would be observed at approximately 183.0

m/z.

Mechanism of Action and Signaling Pathways
The primary mechanism of action for 2,6-Dithiopurine as a chemopreventive agent is its ability

to act as a nucleophilic scavenger of electrophilic carcinogens.[1][2][3] This process detoxifies

harmful electrophiles before they can interact with and damage cellular macromolecules like

DNA.

Scavenging of Electrophilic Carcinogens
Many chemical carcinogens are, or are metabolized to, reactive electrophiles that can form

covalent adducts with DNA, leading to mutations and potentially cancer. 2,6-Dithiopurine, with

its "soft" nucleophilic thiol groups, readily reacts with "soft" electrophilic carcinogens, such as

the diol epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene diol epoxide -

BPDE).[5] This reaction neutralizes the carcinogen, preventing it from reaching its biological

targets.
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Figure 2: Chemopreventive Mechanism of 2,6-Dithiopurine.

Metabolism of 2,6-Dithiopurine
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In vivo, 2,6-Dithiopurine is metabolized, primarily by xanthine oxidase, to 2,6-dithiouric acid

(DUA).[6] Importantly, DUA retains significant nucleophilic scavenging activity, comparable to

that of the parent compound, DTP.[1][2][3] This metabolic pathway does not lead to the

formation of cytotoxic nucleotides, which distinguishes DTP from other thiopurines like 6-

mercaptopurine.
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Figure 3: Metabolic Activation of 2,6-Dithiopurine.

Conclusion
2,6-Dithiopurine is a promising molecule with well-defined physical and chemical properties

that underpin its potent chemopreventive activity. Its mechanism of action, centered on the

nucleophilic scavenging of electrophilic carcinogens, offers a direct and effective means of

detoxification. The detailed protocols and data presented in this guide are intended to facilitate

further research and development of 2,6-Dithiopurine as a potential agent in cancer

prevention and therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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